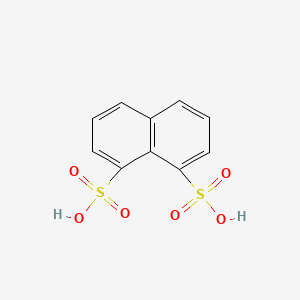

萘-1,8-二磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthalene-1,8-disulfonic Acid is a type of sulfonic acid that is derived from naphthalene . It is a colorless solid and is typically obtained as a tetrahydrate . It is one of several isomers of naphthalenedisulfonic acid .

Synthesis Analysis

The synthesis of Naphthalene-1,8-disulfonic Acid involves disulfonation of naphthalene with oleum . Further sulfonation gives the 1,3,5-trisulfonic acid derivative . There are also studies on the synthesis and characterization of new complexes based on naphthalene-1,3-disulfonic acid .Molecular Structure Analysis

The molecular structure of Naphthalene-1,8-disulfonic Acid has been analyzed in several studies . The compound is characterized by its unique structure, which includes two sulfonic acid groups attached to a naphthalene ring.Chemical Reactions Analysis

Naphthalene-1,8-disulfonic Acid undergoes various chemical reactions. For instance, fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis

Naphthalene-1,8-disulfonic Acid is a colorless solid and is typically obtained as a tetrahydrate . It has a molar mass of 288.299 g/mol . The compound is known to be a strong acid .科学研究应用

- Key Findings :

- NDSA’s disodium salt serves as a divalent counterion for forming salts of basic drug compounds. It is an alternative to mesylate or tosylate salts .

- NDSA is used as an intermediate in dye production. It contributes to the synthesis of compounds like 1,5-dihydroxynaphthalene and aminocaproic acid .

- A synthesized solid containing NDSA is employed as a multifunctional catalyst in one-pot Mannich sequences. It facilitates the transformation of aromatic aldehydes, acetophenone derivatives, acetyl chloride, and acetonitrile into β-acetamido ketone products .

- PANI/NDSA’s conduction band potential (−0.75 V vs. SCE) allows efficient H₂ production under visible light. It outperforms the H₂O/H₂ system (~−0.30 V vs. SCE) .

- PANI/NDSA is synthesized by interfacial chemical oxidation of aniline using ammonium persulfate as the oxidant and NDSA as the dopant. Its stability and photoactivity make it a promising material for hydrogen generation .

Photocatalysis for Hydrogen Evolution

Divalent Counterion in Drug Salts

Intermediate in Dye Synthesis

Multifunctional Catalyst in Organic Transformations

Hydrogen Formation under Visible Light

Stable Synthesis and Application

安全和危害

作用机制

Target of Action

Naphthalene-1,8-disulfonic Acid is a fluorescent organic compound . It is one of several isomers of naphthalenedisulfonic acid It has been shown to interact with macrocycles l1 and l2 .

Mode of Action

The interaction of Naphthalene-1,8-disulfonic Acid with its targets has been evaluated by fluorescence emission spectra . It was found that Naphthalene-1,8-disulfonic Acid had a quenching effect upon the addition of the two macrocycles, which contain both 2,6-pyridylamide and dipyrrole units .

Biochemical Pathways

It is known that naphthalene and substituted naphthalenes can be degraded by various bacterial species . The degradation of naphthalene yields a mixture of the 1- and 2-sulfonic acids . Further sulfonation of the latter disulfonic acid mixture yields 78% 1,3,6- and 17% 1.3.5- + 1,3,7- trisulfonic acids .

Pharmacokinetics

It is known that naphthalene-1,8-disulfonic acid is thermally stable up to 300 °c . Above this temperature, a weight loss of 1.2% occurs . These properties could potentially impact the bioavailability of Naphthalene-1,8-disulfonic Acid.

Result of Action

KAs 3–5 cells showed cellular aggregation around naphthalene crystals with decreased cell surface charge .

Action Environment

The action, efficacy, and stability of Naphthalene-1,8-disulfonic Acid can be influenced by environmental factors. For instance, the temperature can affect the thermal stability of Naphthalene-1,8-disulfonic Acid . Furthermore, the presence of other compounds, such as macrocycles L1 and L2, can influence the interaction of Naphthalene-1,8-disulfonic Acid with its targets .

属性

IUPAC Name |

naphthalene-1,8-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)8-5-1-3-7-4-2-6-9(10(7)8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGFCRCWXGDIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1,8-disulfonic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)

![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)